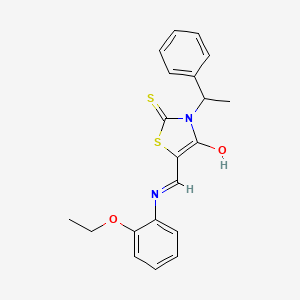

(Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one

Description

The compound (Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a 1-phenylethyl group at position 3, a 2-ethoxyphenylamino substituent at the methylene position, and a thiocarbonyl group at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biomedical applications such as antimicrobial or anticancer agents .

Properties

IUPAC Name |

5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-3-(1-phenylethyl)-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-24-17-12-8-7-11-16(17)21-13-18-19(23)22(20(25)26-18)14(2)15-9-5-4-6-10-15/h4-14,23H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIARSGQHFKNBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C(C)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a thioxothiazolidin compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to delve into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 370.49 g/mol. The compound features a thiazolidin core, which is known for its diverse biological activities.

- Tyrosinase Inhibition :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Study on Melanin Production :

A study evaluated the effects of various thioxothiazolidin analogs on melanin production in B16F10 murine melanoma cells. The results indicated that certain analogs significantly inhibited melanin synthesis, with the most potent showing an IC50 value lower than that of kojic acid, a well-known skin-lightening agent . -

Antioxidant Assessment :

In a controlled experiment, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use as an antioxidant agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The biological and chemical properties of thiazolidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The 2-ethoxyphenylamino group may participate in hydrogen bonding, influencing receptor interactions .

- Trifluoromethyl-containing Analogues (e.g., ) : The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance binding affinity to hydrophobic enzyme pockets.

- Diethylaminoethyl-substituted Compounds (e.g., ): The diethylamino group introduces basicity, which could improve solubility in acidic environments.

Key Observations :

- The use of glacial acetic acid and sodium acetate as catalysts under reflux is a common strategy for synthesizing thiazolidin-4-one derivatives .

- Higher yields (70–90%) are achieved with electron-rich aldehydes, while bulkier substituents (e.g., 1-phenylethyl) may slightly reduce efficiency due to steric hindrance .

Table 3: Antimicrobial Activity of Selected Analogues

Key Observations :

- The diethylaminoethyl-substituted compound (D9) shows moderate antimicrobial activity, suggesting that alkylamino groups may enhance interactions with bacterial membranes .

- The absence of data for the target compound highlights the need for further biological evaluation, particularly given its unique 1-phenylethyl and ethoxyphenylamino substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.